molecular formula C7H7BBrNO4 B14092530 (5-Bromo-2-(methoxycarbonyl)pyridin-4-yl)boronic acid

(5-Bromo-2-(methoxycarbonyl)pyridin-4-yl)boronic acid

Cat. No.: B14092530
M. Wt: 259.85 g/mol
InChI Key: ZGEYHQZJVOKLIV-UHFFFAOYSA-N
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Description

(5-Bromo-2-(methoxycarbonyl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-(methoxycarbonyl)pyridin-4-yl)boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial for large-scale production .

Mechanism of Action

The mechanism of action of (5-Bromo-2-(methoxycarbonyl)pyridin-4-yl)boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic structures under mild conditions .

Properties

Molecular Formula

C7H7BBrNO4

Molecular Weight

259.85 g/mol

IUPAC Name

(5-bromo-2-methoxycarbonylpyridin-4-yl)boronic acid

InChI

InChI=1S/C7H7BBrNO4/c1-14-7(11)6-2-4(8(12)13)5(9)3-10-6/h2-3,12-13H,1H3

InChI Key

ZGEYHQZJVOKLIV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1Br)C(=O)OC)(O)O

Origin of Product

United States

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